![molecular formula C9H16N2 B2750763 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole CAS No. 79168-92-6](/img/structure/B2750763.png)
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole, also known as dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. This compound is a white to off-white powder with a molecular weight of 408.5 g/mol.
作用機序
Dapagliflozin works by inhibiting SGLT2, a protein responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen increases urinary glucose excretion, leading to a reduction in blood glucose levels. In addition, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen has been shown to have other beneficial effects, such as reducing body weight and blood pressure.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have several biochemical and physiological effects. In addition to reducing blood glucose levels, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen has been shown to reduce body weight, blood pressure, and serum uric acid levels. Dapagliflozin has also been shown to increase high-density lipoprotein cholesterol levels and decrease triglyceride levels.
実験室実験の利点と制限
Dapagliflozin has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied in clinical trials. However, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis involves several steps, making it difficult to produce in large quantities.
将来の方向性
There are several future directions for research on 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen. One area of research is the potential use of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen in the treatment of heart failure. Clinical trials have shown that 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen can reduce the risk of hospitalization for heart failure in patients with type 2 diabetes mellitus. Another area of research is the potential use of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen in the treatment of non-alcoholic fatty liver disease. Preclinical studies have shown that 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen can reduce liver fat content and improve liver function in animal models of non-alcoholic fatty liver disease.
合成法
The synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen involves a series of reactions starting from 2,4,6-trichloropyrimidine. The first step involves the reaction of 2,4,6-trichloropyrimidine with 2-methyl-1-propylamine to form 2,4,6-trichloro-5-(2-methylpropyl)pyrimidine. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base to form 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen.
科学的研究の応用
Dapagliflozin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Clinical trials have shown that 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen can improve glycemic control, reduce body weight, and lower blood pressure in patients with type 2 diabetes mellitus. In addition, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen has been shown to have beneficial effects on cardiovascular outcomes in patients with type 2 diabetes mellitus.
特性
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-7(2)6-11-9(4)5-8(3)10-11/h5,7H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFCYFUYBQTYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。